molecular formula C9H9BO2S B13471514 B-(2-methylbenzo[b]thien-5-yl)boronic acid

B-(2-methylbenzo[b]thien-5-yl)boronic acid

Cat. No.: B13471514
M. Wt: 192.05 g/mol
InChI Key: WLYNJXBZEAGRNK-UHFFFAOYSA-N
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Description

B-(2-methylbenzo[b]thien-5-yl)boronic acid is an organoboron compound with the molecular formula C9H9BO2S. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a valuable reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-(2-methylbenzo[b]thien-5-yl)boronic acid typically involves the reaction of 2-methylbenzo[b]thiophene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-methylbenzo[b]thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

B-(2-methylbenzo[b]thien-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols and Phenols: Formed through oxidation reactions.

    Substituted Thiophenes: Formed through substitution reactions.

Mechanism of Action

The primary mechanism of action for B-(2-methylbenzo[b]thien-5-yl)boronic acid involves its participation in Suzuki-Miyaura cross-coupling reactions. In this process, the boronic acid group undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form a new carbon-carbon bond. This mechanism is highly efficient and allows for the formation of complex biaryl structures under mild conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-(2-methylbenzo[b]thien-5-yl)boronic acid is unique due to the presence of both the boronic acid group and the 2-methylbenzo[b]thiophene moiety. This combination allows for unique reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C9H9BO2S

Molecular Weight

192.05 g/mol

IUPAC Name

(2-methyl-1-benzothiophen-5-yl)boronic acid

InChI

InChI=1S/C9H9BO2S/c1-6-4-7-5-8(10(11)12)2-3-9(7)13-6/h2-5,11-12H,1H3

InChI Key

WLYNJXBZEAGRNK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)SC(=C2)C)(O)O

Origin of Product

United States

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